6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one
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Overview
Description
6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one is a complex organic compound belonging to the class of furoquinolines This compound is characterized by its unique structure, which includes a furoquinoline core with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one typically involves multiple steps. One common method includes the Bischler-Napieralski reaction, where a precursor compound undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds .
Scientific Research Applications
6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one stands out due to its specific substitution pattern and the presence of both methoxy and methyl groups
Properties
CAS No. |
62595-68-0 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
6,7-dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C14H15NO4/c1-15-10-7-12(18-3)11(17-2)6-9(10)13(16)8-4-5-19-14(8)15/h6-7H,4-5H2,1-3H3 |
InChI Key |
NGDIWKZTYFGXAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)C3=C1OCC3)OC)OC |
Origin of Product |
United States |
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